Cas no 88611-67-0 (N-(1-oxotetralin-6-yl)acetamide)

N-(1-oxotetralin-6-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide
- N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Acetamide,N-(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)- (7CI)
- 6-Acetamido-1-tetralone
- 6-Acetamidotetralone
- 6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
- WEBCZGJWXXPNHB-UHFFFAOYSA-N
- Acetamide,N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-
- 6-Acetamido-tetralone
- CDS1_001029
- PubChem17583
- Maybridge1_005781
- 6-acetylamino-1-tetralone
- Oprea1_724751
- 6-(acetylamino)-1-tetralone
- MLS000861004
- DivK1c_002069
- 6-(Acetylamino)tetralin-1-one
- N-(1-oxotetralin-6-yl)acetamide
- Acetamide, N-(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)- (7CI)
- N-(5,6,7,8-Tetrahydro-5-oxo-2-naphthalenyl)acetamide (ACI)
-
- MDL: MFCD00099461
- Inchi: 1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14)
- InChI Key: WEBCZGJWXXPNHB-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(=CC=2CCC1)NC(C)=O
Computed Properties
- Exact Mass: 203.09500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 275
- Topological Polar Surface Area: 46.2
Experimental Properties
- Melting Point: 127-129 ºC
- Boiling Point: 439.6℃ at 760 mmHg
- PSA: 46.17000
- LogP: 2.23700
N-(1-oxotetralin-6-yl)acetamide Security Information
N-(1-oxotetralin-6-yl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(1-oxotetralin-6-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB226504-5 g |
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 95%; . |
88611-67-0 | 95% | 5g |
€325.70 | 2022-09-01 | |
Chemenu | CM141352-5g |
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one |
88611-67-0 | 95+% | 5g |
$179 | 2021-08-05 | |
TRC | O990090-100mg |
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
88611-67-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB226504-250 mg |
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 95%; . |
88611-67-0 | 95% | 250MG |
€102.30 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N50410-5g |
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
88611-67-0 | 5g |
¥1336.0 | 2021-09-04 | ||
Apollo Scientific | OR26182-250mg |
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one |
88611-67-0 | 97% | 250mg |
£34.00 | 2024-05-24 | |
Chemenu | CM141352-10g |
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one |
88611-67-0 | 95+% | 10g |
$259 | 2021-08-05 | |
eNovation Chemicals LLC | Y0985479-10g |
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
88611-67-0 | 95% | 10g |
$350 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS59-10G |
N-(1-oxotetralin-6-yl)acetamide |
88611-67-0 | 95% | 10g |
¥ 2,191.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH899-50mg |
N-(1-oxotetralin-6-yl)acetamide |
88611-67-0 | 96% | 50mg |
68.0CNY | 2021-07-12 |
N-(1-oxotetralin-6-yl)acetamide Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Aluminum chloride ; rt; 30 min, rt
1.3 Reagents: Water
Production Method 4
Production Method 5
Production Method 6
1.2 Solvents: Water ; 24 °C
Production Method 7
Production Method 8
1.2 Reagents: Methanol
N-(1-oxotetralin-6-yl)acetamide Raw materials
- 4-(3-acetamidophenyl)butanoic Acid
- 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
- Acetamide,N-(5,6,7,8-tetrahydro-2-naphthalenyl)-
N-(1-oxotetralin-6-yl)acetamide Preparation Products
N-(1-oxotetralin-6-yl)acetamide Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on N-(1-oxotetralin-6-yl)acetamide
Professional Introduction to N-(1-oxotetralin-6-yl)acetamide (CAS No. 88611-67-0)
N-(1-oxotetralin-6-yl)acetamide, a compound with the chemical identifier CAS No. 88611-67-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a tetralin core appended with an acetamide functional group makes it a versatile scaffold for developing novel therapeutic agents.
The tetralin moiety, a bicyclic hydrocarbon derived from decahydroquinoline, is known for its stability and ability to interact with biological targets in a manner that can be modulated through structural modifications. In particular, the 1-oxotetralin derivative introduces an oxygenated group at the 1-position, which can enhance binding affinity and selectivity when interacting with biological receptors. This feature has been exploited in recent research to develop compounds with enhanced pharmacological properties.
The acetamide group at the 6-position of the tetralin ring further contributes to the compound's pharmacological profile. Acetamide derivatives are widely recognized for their role as bioisosteres, capable of replacing other functional groups while maintaining or even improving biological activity. This characteristic makes N-(1-oxotetralin-6-yl)acetamide a valuable candidate for structure-based drug design, where subtle changes in molecular architecture can lead to significant improvements in drug efficacy and safety.
Recent studies have highlighted the importance of N-(1-oxotetralin-6-yl)acetamide in the development of novel therapeutics. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The oxygenated tetralin core provides a suitable platform for designing molecules that can selectively inhibit specific kinases by binding to their active sites. This has led to the discovery of several lead compounds that show promising preclinical activity.
Another area where N-(1-oxotetralin-6-yl)acetamide has shown promise is in the development of neuroprotective agents. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings suggest that derivatives of this compound may have neuroprotective effects by modulating neurotransmitter activity and reducing oxidative stress.
The synthesis of N-(1-oxotetralin-6-yl)acetamide involves multi-step organic transformations that highlight the synthetic versatility of tetralin derivatives. Key synthetic strategies include oxidation of tetralin to introduce the 1-oxygenation, followed by acetylation at the 6-position to form the acetamide moiety. These synthetic routes have been optimized to ensure high yield and purity, making it feasible for large-scale production and further derivatization.
In conclusion, N-(1-oxotetralin-6-yl)acetamide (CAS No. 88611-67-0) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the oxygenated tetralin core and acetamide group, make it an attractive scaffold for designing novel therapeutic agents. Recent advancements in medicinal chemistry have demonstrated its utility in developing kinase inhibitors and neuroprotective agents, underscoring its importance in addressing critical unmet medical needs.
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